

Quantitative Analysis of DMDBS Extractables from Plasticware: A Comparative Guide

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Compound of Interest

Compound Name: *Dimethyldibenzylidene sorbitol*

Cat. No.: B138336

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For Researchers, Scientists, and Drug Development Professionals

The integrity of experimental data is paramount in scientific research and drug development. A frequently overlooked source of variability and potential interference is the leaching of chemical additives from plastic laboratory consumables. One such additive, **3,4-Dimethyldibenzylidene sorbitol** (DMDBS), a nucleating agent used to enhance the clarity and physical properties of polypropylene, has been identified as a potential extractable. This guide provides a comparative analysis of DMDBS extractables from commercially available plasticware, supported by experimental data, to aid researchers in selecting appropriate products and designing robust experimental protocols.

Comparative Analysis of DMDBS Extractables

An independent study conducted on various commercially available 1.5 mL polypropylene microcentrifuge tubes revealed significant differences in the levels of extractable substances, including DMDBS. The following table summarizes the quantitative data for total organic extractables and specifically identified DMDBS.

Table 1: Comparison of Total Organic Extractables from 1.5 mL Polypropylene Microcentrifuge Tubes

Manufacturer	Total Organic Extractables (mg/kg)
Manufacturer A	1,525
Manufacturer V	1,320
Manufacturer S	385
Eppendorf	255

Data sourced from an Eppendorf Application Note. The study utilized exhaustive extraction with dichloromethane followed by analysis.

Table 2: Identification of DMDBS in Water Samples Incubated in Microcentrifuge Tubes

Manufacturer	DMDBS (Millad® 3988) Identified
Manufacturer V	Yes
Eppendorf	No

Data sourced from the same Eppendorf study. Analysis of non-volatile organic compounds was performed using UPLC/MS on water samples incubated in the tubes.

These findings highlight that while some manufacturers' products may release a complex mixture of extractables, including DMDBS, others are manufactured to minimize such contaminants. The Eppendorf tubes, in this particular study, showed the lowest total extractables and no detectable DMDBS in the water incubation test.

Experimental Protocols

Accurate quantification of DMDBS extractables is crucial for assessing the potential impact on experimental results. A robust and sensitive method for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

RP-HPLC Method for Quantitative Analysis of DMDBS

This method is suitable for the determination of DMDBS in extracts from polypropylene plasticware.^[1]

- Instrumentation: HPLC system with a UV detector.
- Column: TSK gel G2000 SW (7.5mm x 30cm, 10 μ m particle size) or equivalent C18 column.
[\[1\]](#)
- Mobile Phase: 0.05 M Ammonium Acetate (NH4AC) buffer (pH 6.6) with 10% Acetonitrile (ACN).
[\[1\]](#)
- Flow Rate: 1.2 mL/min.
[\[1\]](#)
- Detection: UV at 216 nm.
[\[1\]](#)
- Injection Volume: 20 μ L.
- Retention Time for DMDBS: Approximately 13.056 minutes.
[\[1\]](#)
- Linearity Range: 2.00 to 8.00 μ g/mL with a correlation coefficient (r^2) of 0.9996.
[\[1\]](#)
- Limit of Detection (LOD): 1.00 μ g/mL.
[\[1\]](#)
- Limit of Quantification (LOQ): 2.00 μ g/mL.
[\[1\]](#)

Sample Preparation: Exhaustive Extraction from Microcentrifuge Tubes

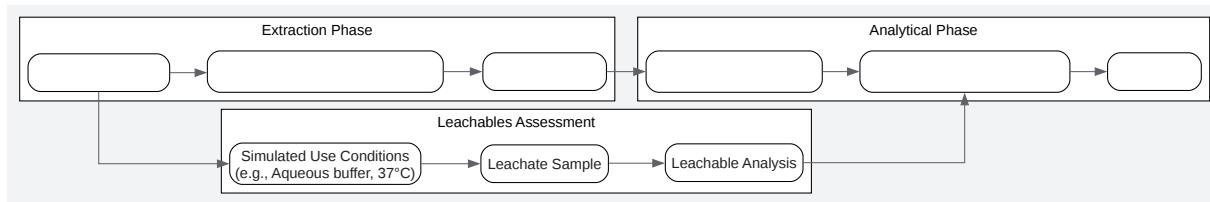
This protocol is designed to simulate a worst-case scenario for the release of extractables.

- Obtain a representative sample of the plasticware to be tested.
- For microcentrifuge tubes, a known mass (e.g., 1 gram) of the polymer is used.
- The sample is incubated in a suitable solvent, such as dichloromethane, at an elevated temperature (e.g., 40°C) for an extended period (e.g., 2 days).
- Following incubation, the solvent is evaporated to dryness.
- The residue is re-dissolved in a known volume of a solvent compatible with the analytical method (e.g., 95% ethanol for HPLC analysis).

- The resulting solution is then analyzed using the appropriate quantitative method.

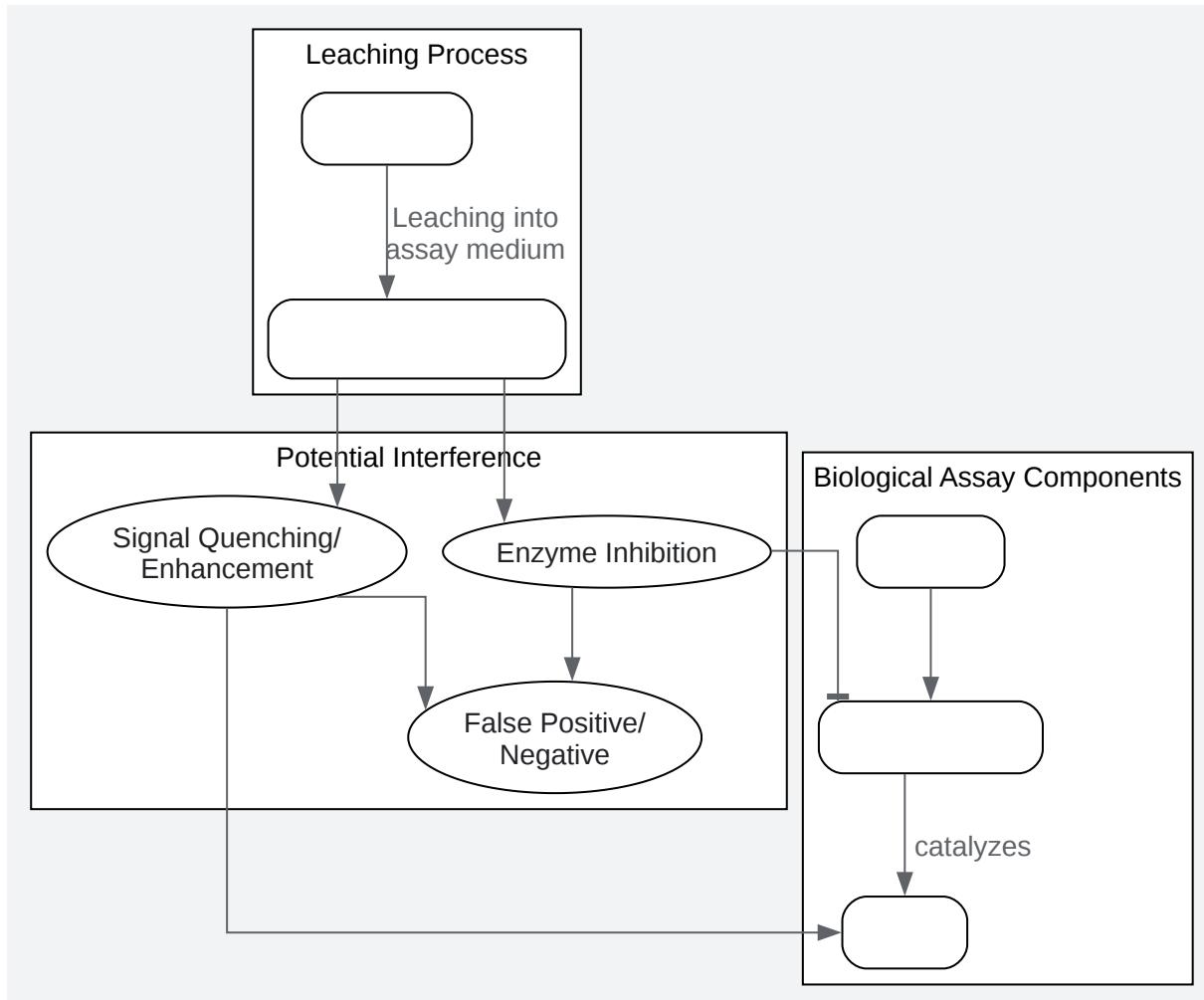
Visualizing Workflows and Potential Interferences

To better understand the process of extractables analysis and the potential impact of leachables on biological experiments, the following diagrams are provided.



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Workflow for Quantitative Analysis of Extractables and Leachables.



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Generalized Interference of Leachables in a Biological Assay.

Conclusion and Recommendations

The choice of laboratory plasticware can have a significant impact on experimental outcomes due to the potential for chemical leaching. This guide demonstrates that DMDBS is a quantifiable extractable from some polypropylene microcentrifuge tubes. For sensitive

applications, such as those in drug development and high-throughput screening, it is recommended to:

- Select High-Quality Plasticware: Whenever possible, choose plasticware from manufacturers that provide data on extractables and leachables and utilize high-purity raw materials.
- Perform Internal Validations: For critical assays, consider performing internal studies to assess the potential for leachables from your specific plasticware under your experimental conditions.
- Consider Material Alternatives: If significant leaching is observed and cannot be mitigated, consider alternative materials such as glass or different types of polymers that do not contain the interfering additives.

By carefully considering the potential for extractables and leachables, researchers can enhance the reliability and reproducibility of their results, leading to more robust scientific conclusions.

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References

- 1. corning.com [corning.com]
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